molecular formula C19H25N5O B4342512 N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-5-carboxamide

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B4342512
M. Wt: 339.4 g/mol
InChI Key: AKZREMFXPRIAQM-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by the presence of adamantyl and pyrazole groups. The adamantyl group is known for its rigid, bulky structure, which can influence the compound’s physical and chemical properties. The pyrazole groups are five-membered heterocyclic rings containing two nitrogen atoms, which are often found in biologically active molecules.

Properties

IUPAC Name

N-[1-(1-adamantyl)pyrazol-3-yl]-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-2-23-16(3-5-20-23)18(25)21-17-4-6-24(22-17)19-10-13-7-14(11-19)9-15(8-13)12-19/h3-6,13-15H,2,7-12H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZREMFXPRIAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the adamantyl and pyrazole intermediates. One common method involves the reaction of 1-adamantylamine with pyrazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as pyridine, at room temperature. The resulting intermediate is then further reacted with ethyl pyrazole-5-carboxylate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the adamantyl or pyrazole groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties due to the presence of the adamantyl group.

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity to enzymes or receptors. The pyrazole groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide
  • N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide
  • N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,2-dibromo-1-methylcyclopropanecarboxamide

Uniqueness

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-5-carboxamide is unique due to the specific combination of adamantyl and pyrazole groups, which confer distinct physical and chemical properties. The presence of the adamantyl group provides rigidity and bulk, while the pyrazole groups offer potential sites for biological activity. This combination makes the compound a valuable candidate for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-5-carboxamide

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